molecular formula C18H15ClN2O3 B2656605 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034344-42-6

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2656605
CAS No.: 2034344-42-6
M. Wt: 342.78
InChI Key: LOYNPOCSSWVZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a furan-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:

  • Formation of the Furan-Pyridine Intermediate

      Starting Materials: 2-furylboronic acid and 3-bromopyridine.

      Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

      Conditions: Reflux temperature for several hours.

  • Synthesis of the Benzamide Core

      Starting Materials: 5-chloro-2-methoxybenzoic acid and thionyl chloride.

      Reaction: Conversion of the benzoic acid to the corresponding acid chloride using thionyl chloride.

      Conditions: Reflux temperature under anhydrous conditions.

  • Coupling of Intermediates

      Starting Materials: The furan-pyridine intermediate and the benzamide core.

      Reaction: Nucleophilic substitution reaction where the amine group of the furan-pyridine intermediate attacks the carbonyl carbon of the benzamide core.

      Conditions: Room temperature to moderate heat in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to precisely control reaction conditions and reagent addition.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives, potentially altering the furan or pyridine rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Low to moderate temperatures.

      Products: Reduced forms of the compound, possibly affecting the chloro or methoxy groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Room temperature to moderate heat.

      Products: Substituted derivatives, particularly at the chloro or methoxy positions.

Common Reagents and Conditions

    Palladium Catalysts: For coupling reactions.

    Bases: Such as potassium carbonate or triethylamine.

    Solvents: Toluene, dichloromethane, or ethanol.

    Temperatures: Ranging from room temperature to reflux conditions depending on the reaction type.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Investigated for its potential to inhibit bacterial growth.

    Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Cancer Research:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: Shares the benzamide core but lacks the furan-pyridine moiety.

    2-furylboronic acid: Contains the furan ring but lacks the benzamide and pyridine components.

    3-bromopyridine: Contains the pyridine ring but lacks the furan and benzamide components.

Uniqueness

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is unique due to its combination of a chloro-substituted benzamide core with a furan-pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-7-6-13(19)10-14(15)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNPOCSSWVZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.